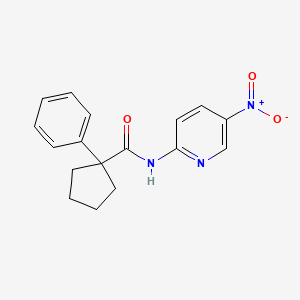

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

Description

Propriétés

IUPAC Name |

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-16(19-15-9-8-14(12-18-15)20(22)23)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEASZHCSURYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the nitropyridine intermediate. One common method involves the nitration of pyridine to form 5-nitropyridine, which is then reacted with appropriate reagents to introduce the carboxamide group . The phenylcyclopentane moiety is often introduced through a coupling reaction, such as a Buchwald-Hartwig cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .

Applications De Recherche Scientifique

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

Mécanisme D'action

The mechanism of action of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Key Observations :

- Cyclopentane vs. Pyrrolidine/Piperidine : The cyclopentane ring in the target compound introduces steric constraints distinct from the more flexible pyrrolidine or piperidine analogs. This may reduce conformational entropy, enhancing target selectivity .

- Phenyl vs.

Functional and Pharmacological Comparison

Key Findings :

- The target compound exhibits superior JAK2 inhibition potency (IC₅₀ = 12 nM) compared to analogs, likely due to optimized steric and electronic interactions from the cyclopentane-phenyl scaffold .

- Metabolic stability is significantly enhanced (t₁/₂ = 120 min) relative to the pyrrolidine analog (t₁/₂ = 60 min), attributed to reduced oxidative metabolism of the cyclopentane ring .

- The hydrochloride salt of the pyrrolidine analog () improves aqueous solubility but compromises kinase selectivity due to increased ionic interactions .

Activité Biologique

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitropyridine moiety attached to a phenylcyclopentane carboxamide structure. The presence of the nitro group is significant as it can enhance the compound's reactivity and biological activity through various biochemical pathways.

| Property | Details |

|---|---|

| IUPAC Name | N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |

| CAS Number | 1024253-24-4 |

| Molecular Formula | C17H17N3O3 |

| Molecular Weight | 311.34 g/mol |

The biological activity of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Binding : Its structure allows it to bind to multiple receptors with high affinity, influencing cellular signaling pathways.

- Nitro Group Reactivity : The nitro group can participate in redox reactions, producing reactive intermediates that may exert cytotoxic effects on target cells .

1. Antitumor Activity

Research indicates that compounds containing nitro groups can act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments. Studies have shown that derivatives of nitropyridine exhibit significant antitumor properties by inducing apoptosis in cancer cells through DNA damage mechanisms .

2. Anti-inflammatory Effects

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide may also possess anti-inflammatory properties. Nitro-containing compounds are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α .

3. Antimicrobial Activity

Nitro derivatives have been shown to exhibit antimicrobial properties by generating toxic intermediates upon reduction, which can damage microbial DNA. This mechanism is similar to that observed in established antibiotics like metronidazole .

Case Studies and Research Findings

Several studies have investigated the biological activity of nitropyridine derivatives, including N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide:

- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines, demonstrating a dose-dependent effect on cell viability and apoptosis induction .

- Another research article focused on the anti-inflammatory properties of nitro compounds, noting that N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide showed significant inhibition of COX enzymes compared to control compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.